molecular formula C21H22N2O5S2 B3290981 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 869069-93-2

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3290981
CAS No.: 869069-93-2
M. Wt: 446.5 g/mol
InChI Key: QLXVVIRCEXFBHJ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a thiazole ring, a benzodioxine moiety, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .

The benzodioxine moiety can be prepared by the cyclization of catechol derivatives with appropriate dihalides. The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group. This can be achieved using sulfonyl chlorides in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the sulfonation step to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiazole and benzodioxine moieties, along with the sulfonamide group, makes it a versatile compound for various research and industrial purposes .

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-14-20(29-21(23-14)15-3-5-16(26-2)6-4-15)9-10-22-30(24,25)17-7-8-18-19(13-17)28-12-11-27-18/h3-8,13,22H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXVVIRCEXFBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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